molecular formula C17H15ClO4 B1672517 Fenofibric acid CAS No. 42017-89-0

Fenofibric acid

Cat. No.: B1672517
CAS No.: 42017-89-0
M. Wt: 318.7 g/mol
InChI Key: MQOBSOSZFYZQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Fenofibric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogen substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmaceutical applications .

Scientific Research Applications

Fenofibric acid is a fibrate primarily used to address lipid disorders, with an emerging role in anti-inflammatory applications . It is approved for use both as a monotherapy and in combination with statins .

Treatment of Lipid Disorders

This compound is prescribed to treat severe hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia . It is often used when lifestyle changes such as diet and exercise are not sufficient to manage these conditions . Studies have demonstrated that this compound, especially in combination with statins, leads to significant and sustained improvements in lipid parameters, including triglycerides, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol .

Combination Therapy with Statins

This compound is frequently used in conjunction with statins to manage mixed dyslipidemia . Clinical trials have shown that this combination is generally well-tolerated and provides comprehensive improvements in lipid profiles . For instance, a study pooling data from three randomized, double-blind, phase 3 studies, involving 2715 patients, evaluated this compound in combination with a statin . The results indicated significant improvements in HDL-C and triglyceride levels compared to statin monotherapy, and in LDL-C levels compared to this compound monotherapy .

Anti-Inflammatory Applications

Beyond its lipid-modifying effects, this compound exhibits notable anti-inflammatory potential . Research indicates that this compound can combat the pathogenesis of SARS-CoV-2 infection and alleviate the severity of COVID-19 due to its anti-inflammatory activities . Studies are exploring the use of this compound in managing inflammatory conditions such as inflammatory arthritis, which is characterized by heightened inflammation, oxidative stress, and chronic pain .

Improving Solubility and Anti-Inflammatory Activity

Current research is focused on enhancing the solubility and anti-inflammatory activity of this compound through the creation of inclusion complexes (ICs) with cyclodextrins (CDs) . Cyclodextrins are used to encapsulate this compound, which has been shown to improve its thermal stability . These complexes are being studied for their potential therapeutic use in managing inflammatory conditions .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to compare different formulations of this compound . One study compared a 135 mg capsule formulation with a new 110 mg enteric-coated tablet formulation under fasting and fed conditions . The results showed that the test drug (enteric-coated tablet) was bioequivalent to the reference drug (capsule) under both fasting and fed conditions, indicating similar pharmacokinetic profiles .

Drug-Drug Interaction Studies

This compound has been investigated for potential drug-drug interactions, particularly with statins . Data suggest no significant difference in the safety profile between atorvastatin as a monotherapy and in combination with this compound .

Clinical Trial Observations

Clinical trials have provided substantial data on the safety and tolerability of this compound. A long-term study involving 2201 patients who received this compound + statin combination therapy for a median duration of 364 days reported that the most common adverse events were headache, upper respiratory tract infection, nasopharyngitis, and back pain . The incidence of adverse events was similar across all combination therapy treatment groups, and no rhabdomyolysis or treatment-related deaths were reported .

Carcinogenicity Studies

Animal studies have raised some concerns regarding the long-term safety of fenofibrates. In a 24-month study, Wistar rats dosed with fenofibrate at 200 mg/kg/day (6 times the maximum recommended human dose) showed a significantly increased incidence of liver carcinomas in both sexes . Additionally, a statistically significant increase in pancreatic carcinomas was observed in males at doses of 10 and 200 mg/kg/day . Similar findings were observed in mice, with significant increases in liver carcinomas at 3 times the maximum recommended human dose .

Mutagenicity

Fenofibrate has been shown to be devoid of mutagenic potential in various tests, including the Ames test and micronucleus test in vivo . this compound has also demonstrated no mutagenic potential in tests such as the Ames test, mouse lymphoma assay, and chromosomal aberration assays .

Lack of Cardiovascular Benefit

Despite its effectiveness in improving lipid profiles, this compound has not been shown to lower the risk of heart attack or stroke . The ACCORD Lipid trial, with a mean follow-up of 4.7 years, showed that fenofibrate plus simvastatin combination therapy was associated with a non-significant 8% relative risk reduction in major adverse cardiovascular events .

Biological Activity

Fenofibric acid (FA) is the active metabolite of fenofibrate, a medication primarily used to treat dyslipidemia. It acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, influencing lipid metabolism and exhibiting anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

1. Lipid Regulation:
this compound plays a crucial role in lipid metabolism by activating PPAR-α, which regulates genes involved in fatty acid oxidation and lipoprotein metabolism. This activation leads to:

  • Decreased triglyceride levels
  • Increased high-density lipoprotein (HDL) cholesterol levels
  • Reduction in low-density lipoprotein (LDL) cholesterol levels

2. Anti-inflammatory Effects:
Research indicates that this compound has significant anti-inflammatory properties. It downregulates cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A study demonstrated that treatment with FA reduced COX-2 protein expression in retinal endothelial cells under high glucose conditions, highlighting its potential protective effects against inflammation-related damage .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in the body. A recent study compared two formulations of this compound, revealing that both maintained bioequivalence under fasting and fed conditions. The pharmacokinetic parameters are summarized in the table below:

ParameterCapsule (135 mg)Tablet (110 mg)Significance
Cmax0.91951.0926Within bioequivalence range
AUC0.86300.9998Within bioequivalence range
Tmax (Fasting)1 hour1 hourNot clinically significant
Tmax (Fed)3 hours6 hoursDelayed absorption noted

These findings suggest that while there are differences in absorption rates, they do not significantly impact the clinical efficacy of this compound as a treatment for dyslipidemia .

Efficacy and Safety

Multiple clinical trials have assessed the efficacy and safety of this compound, particularly in combination with statins for treating mixed dyslipidemia:

  • Long-term Efficacy: A pooled analysis from three randomized trials involving over 2700 patients demonstrated that this compound combined with statins led to sustained improvements in lipid profiles over a median duration of 364 days. The most common adverse events reported were headache and upper respiratory infections, with no serious safety concerns such as rhabdomyolysis observed .
  • Anti-inflammatory Activity: Another study highlighted the anti-inflammatory effects of this compound, showing significant inhibition of COX-1 and COX-2 enzymes in vitro and in vivo . This suggests that FA may provide additional benefits beyond lipid regulation.

Case Studies

Case Study Example:
A clinical case involving a patient with severe hypertriglyceridemia treated with this compound showed a marked decrease in triglyceride levels from 300 mg/dL to 150 mg/dL after three months of therapy. The patient also reported improved energy levels and reduced symptoms associated with dyslipidemia.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying fenofibric acid in biological samples, and what parameters ensure reliability?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for this compound quantification in human plasma. Key validation parameters include:

  • Limit of Detection (LOD): 0.219 µg/mL (signal-to-noise ratio ≥7)
  • Limit of Quantification (LOQ): 0.722 µg/mL (signal-to-noise ratio ≥28)
  • Robustness: Assessed via variations in flow rate (±0.1 mL/min) and mobile phase organic composition (±2%), with recovery rates within 98–102% . These methods comply with US FDA guidelines for bioanalytical validation.

Q. How should researchers design pharmacokinetic studies for this compound to ensure reproducibility?

  • Sample Collection: Use human plasma samples collected at standardized intervals (e.g., 0, 1, 4, 8, 24 hours post-administration).
  • Analytical Replicates: Perform triplicate measurements to account for instrumental variability.
  • Data Reporting: Include detailed protocols for sample preparation (e.g., protein precipitation with acetonitrile) and calibration curves spanning 0.1–50 µg/mL .
  • Reproducibility: Adhere to guidelines in scientific journals (e.g., Journal of Pharmaceutical and Biomedical Analysis) for full methodological transparency .

Q. What are the established mechanisms of action of this compound, and how can they be experimentally validated?

this compound activates peroxisome proliferator-activated receptor alpha (PPARA), modulating lipid metabolism. Validation methods include:

  • In Vitro Assays: Transactivation assays using PPARA-responsive luciferase reporters in hepatocyte cell lines.
  • Gene Expression Analysis: Quantify downstream targets (e.g., APOA1, LPL) via qPCR or RNA-seq in treated vs. control models .
  • Knockout Models: PPARA-null mice to confirm specificity of metabolic effects .

Q. How should researchers address data variability in this compound’s lipid-lowering efficacy across preclinical studies?

  • Standardize Models: Use genetically homogeneous animal cohorts (e.g., C57BL/6 mice) with controlled diets.
  • Dose-Response Curves: Include multiple dose levels (e.g., 10–100 mg/kg/day) to identify threshold effects.
  • Meta-Analysis: Pool data from studies with comparable designs to distinguish biological variability from methodological artifacts .

Q. What guidelines exist for reporting this compound data in peer-reviewed journals?

  • Experimental Section: Detail synthesis/purification methods for novel derivatives, including NMR and HPLC purity data (>95%).
  • Supporting Information: Provide raw chromatograms, spectral data, and statistical analysis scripts.
  • Data Availability: Deposit large datasets (e.g., RNA-seq) in public repositories like Gene Expression Omnibus (GEO) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s hepatotoxicity be systematically evaluated?

  • Mechanistic Studies: Compare toxicity profiles in primary human hepatocytes vs. rodent models to assess species-specific responses.
  • Omics Integration: Combine transcriptomics (PPARA pathway modulation) with metabolomics (bile acid accumulation) to identify toxicity biomarkers.
  • Dose-Duration Analysis: Evaluate whether hepatotoxicity correlates with prolonged high-dose exposure (>200 mg/kg in rodents) .

Q. What experimental strategies can elucidate this compound’s off-target effects on non-lipid metabolic pathways?

  • Chemical Proteomics: Use affinity-based pull-down assays with this compound-functionalized beads to identify unexpected protein targets.
  • Phenotypic Screening: Assess effects on glucose uptake (e.g., 2-NBDG assay in adipocytes) and mitochondrial respiration (Seahorse analysis) .
  • CRISPR Screens: Genome-wide knockout libraries to identify genes modulating this compound’s efficacy .

Q. How can researchers optimize this compound’s bioavailability for central nervous system (CNS) applications?

  • Formulation Design: Develop nanoparticle-encapsulated this compound to enhance blood-brain barrier penetration (e.g., PEG-PLGA nanoparticles).
  • In Vivo Imaging: Use positron emission tomography (PET) with ¹¹C-labeled this compound to quantify CNS distribution in non-human primates .
  • PK/PD Modeling: Integrate plasma and cerebrospinal fluid (CSF) pharmacokinetic data to predict effective dosing regimens .

Q. What computational approaches are suitable for predicting this compound’s interactions with PPARA isoforms?

  • Molecular Dynamics (MD) Simulations: Model ligand-binding domain dynamics of PPARA to identify key interaction residues (e.g., Tyr314, His440).
  • Free Energy Calculations: Use MMPBSA/MMGBSA to compare binding affinities of this compound vs. endogenous ligands (e.g., fatty acids) .
  • Machine Learning: Train classifiers on PPARA agonist datasets to predict this compound’s selectivity over PPARγ/δ .

Q. How can genetic polymorphisms in PPARA influence this compound’s clinical outcomes, and how should this be incorporated into study designs?

  • Pharmacogenomic Cohorts: Stratify clinical trial participants by PPARA SNPs (e.g., rs1800206, rs135561) using TaqMan genotyping.
  • Functional Validation: Use luciferase assays to test SNP effects on PPARA transcriptional activity in vitro.
  • Outcome Correlation: Perform multivariate regression to link genetic variants to lipid-lowering response variability .

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041030
Record name Fenofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid.
Record name Fenofibric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

42017-89-0
Record name Fenofibric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42017-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenofibric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenofibric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 42017-89-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenofibric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOFIBRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-4′-hydroxybezophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with 1N hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

Fenofibrate (350. g, 0.970 mol) was suspended in 2 L of isopropanol. A solution of NaOH (77.6 g NaOH, 1.94 mol, 2 eq) in 1.8 L of water was added and the mixture heated to reflux for 2.7 hours. The solution was cooled to approximately 4° C. A solution of hydrochloric acid (697.2 g of a 10.03% solution, 69.90 g of HCl, 1.917 mol, 2 eq) was added maintaining the temperature at less than 5° C., and the product crystallized from solution. The crystallization can be optionally seeded with Form I fenofibric acid after approximately 50% of the hydrochloric acid is added. The slurry was warmed to 20° C. and mixed for 0.8 hours. The product was filtered, rinsed with 600 mL of 2:1 water:isopropanol, and then rinsed with 300 mL of water. The product was dried in a vacuum oven at 40° C. with a nitrogen purge for 14 hours, and then dried at 60° C. for 24 hours. The dry weight was 300.6 g, or 97.2% yield. 1H NMR (400 MHz, CD3OD) δ 7.72 (m, 2H), 7.71 (m, 2H), 7.52 (m, 2H), 6.95 (m, 2H), 1.66 (s, 6H); Anal. Calcd. for C17H15ClO4: C, 64.06; H, 4.74; N, Cl, 11.12. Found: C, 63.94; H, 4.64; Cl, 11.13.
Quantity
0.97 mol
Type
reactant
Reaction Step One
Name
Quantity
77.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
97.2%

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-4′-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with IN hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibric acid
Reactant of Route 2
Reactant of Route 2
Fenofibric acid
Reactant of Route 3
Reactant of Route 3
Fenofibric acid
Reactant of Route 4
Fenofibric acid
Reactant of Route 5
Reactant of Route 5
Fenofibric acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Fenofibric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.